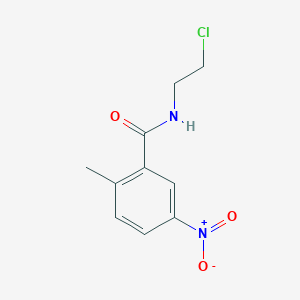
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a chloroethyl group (-CH2CH2Cl) attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide typically involves the reaction of 2-methyl-5-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid group of 2-methyl-5-nitrobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated carboxylic acid reacts with 2-chloroethylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of N-(2-chloroethyl)-2-methyl-5-aminobenzamide.
Oxidation: Formation of N-(2-chloroethyl)-2-carboxy-5-nitrobenzamide.
科学研究应用
Chemistry: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo nucleophilic substitution reactions allows it to be used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: this compound has shown potential as an anticancer agent. Its ability to form DNA adducts through nucleophilic substitution reactions makes it a candidate for further investigation in cancer therapy.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
作用机制
The mechanism of action of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophilic centers in DNA, proteins, and other biomolecules, leading to the formation of stable adducts. These adducts can interfere with the normal function of the biomolecules, leading to cytotoxic effects.
Molecular Targets and Pathways:
DNA: The compound can form DNA adducts, leading to DNA cross-linking and strand breaks. This can inhibit DNA replication and transcription, ultimately resulting in cell death.
Proteins: The compound can modify proteins by reacting with nucleophilic amino acid residues, affecting protein structure and function.
相似化合物的比较
N-(2-chloroethyl)-N-nitrosourea (CENU): A class of compounds used in cancer therapy. They share the chloroethyl group and exhibit similar mechanisms of action.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another nitrosourea derivative with anticancer properties.
Uniqueness: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity
属性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-2-3-8(13(15)16)6-9(7)10(14)12-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI 键 |
UARQJXFQJCGRQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


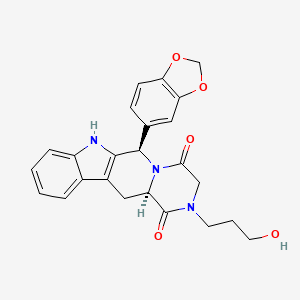
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
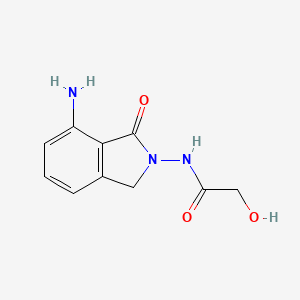

![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
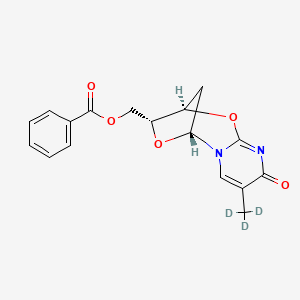
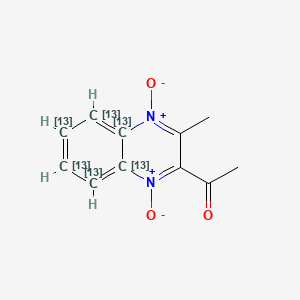
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
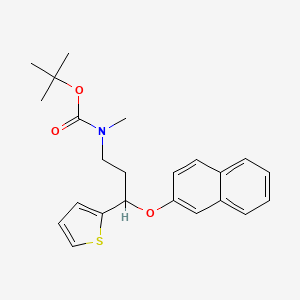
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)

![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
